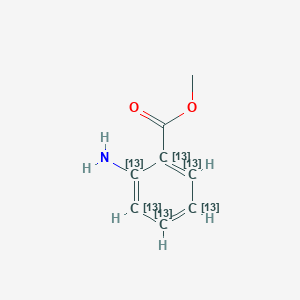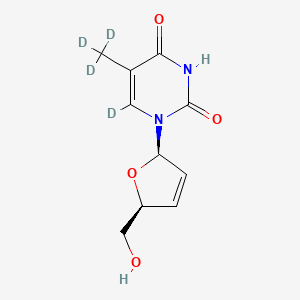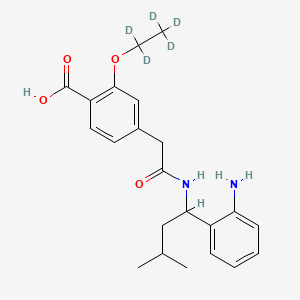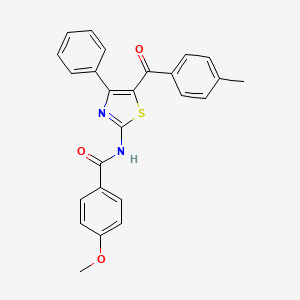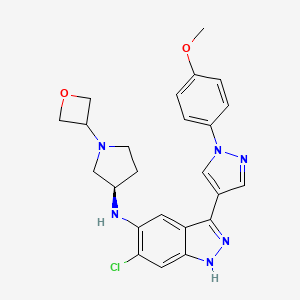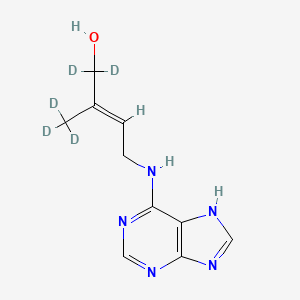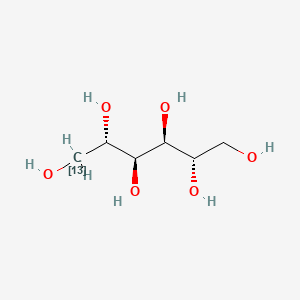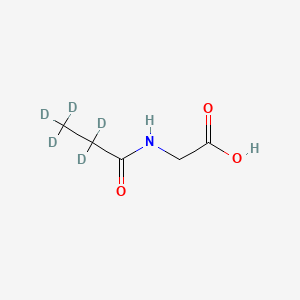
Fluticasone-d3 17beta-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluticasone 17, also known as Fluticasone 17β-carboxylic acid propionate, is a synthetic glucocorticoid. It is a derivative of fluticasone, a corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. Fluticasone 17 is known for its potent anti-inflammatory properties and is commonly used in inhalers and nasal sprays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluticasone 17 can be synthesized through several chemical reactions. One common method involves the reaction of fluticasone propionate with specific reagents to introduce the carboxylic acid group at the 17β position. The process typically involves the use of solvents like acetone and reagents such as fluorobromomethane and 4-dimethylaminopyridine .
Industrial Production Methods
In industrial settings, the production of fluticasone 17 involves large-scale chemical synthesis using automated systems. The process includes the preparation of intermediates, purification, and quality control to ensure the final product meets pharmaceutical standards. Techniques like liquid chromatography and mass spectrometry are often used to monitor the synthesis and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fluticasone 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluticasone derivatives with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Fluticasone 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glucocorticoid receptor interactions and structure-activity relationships.
Biology: Researchers study its effects on cellular processes and gene expression.
Medicine: It is used in the development of new corticosteroid therapies for inflammatory diseases.
Industry: Fluticasone 17 is used in the formulation of pharmaceutical products like inhalers and nasal sprays
Mecanismo De Acción
Fluticasone 17 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- Fluticasone propionate
- Fluticasone furoate
- Mometasone furoate
Comparison
Fluticasone 17 is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors compared to other similar compounds. For example, fluticasone furoate has a higher binding affinity than fluticasone propionate, but fluticasone 17’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Fluticasone 17’s distinct properties make it a valuable compound in both research and clinical applications, offering potent anti-inflammatory effects with specific receptor interactions.
Propiedades
Fórmula molecular |
C21H26F2O5 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3 |
Clave InChI |
QSVBUQTYFQFEHC-APLLRPFPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

